molecular formula C10H14N2O5S B12403540 5-Methyl-2-thio-xylo-uridine

5-Methyl-2-thio-xylo-uridine

Cat. No.: B12403540
M. Wt: 274.30 g/mol
InChI Key: SNNBPMAXGYBMHM-WJZMDOFJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-thio-xylo-uridine typically involves the modification of uridine derivatives. The reaction conditions often involve the use of specific reagents such as sulfur-containing compounds and methylating agents under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced techniques such as chromatography for purification and spectroscopic methods for characterization .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-thio-xylo-uridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of functionalized derivatives .

Scientific Research Applications

5-Methyl-2-thio-xylo-uridine has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 5-Methyl-2-thio-xylo-uridine is unique due to the presence of both the methyl and thio groups, which contribute to its distinct chemical properties and biological activities. This dual modification enhances its stability and efficacy as an anticancer agent compared to other similar compounds .

Properties

Molecular Formula

C10H14N2O5S

Molecular Weight

274.30 g/mol

IUPAC Name

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C10H14N2O5S/c1-4-2-12(10(18)11-8(4)16)9-7(15)6(14)5(3-13)17-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,18)/t5-,6+,7?,9-/m1/s1

InChI Key

SNNBPMAXGYBMHM-WJZMDOFJSA-N

Isomeric SMILES

CC1=CN(C(=S)NC1=O)[C@H]2C([C@H]([C@H](O2)CO)O)O

Canonical SMILES

CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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